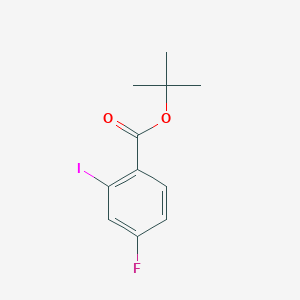

tert-Butyl 4-fluoro-2-iodobenzoate

Description

Significance of Fluoro- and Iodo-Substituted Aromatic Systems in Chemical Research

The incorporation of fluorine and iodine atoms into aromatic systems introduces profound effects on the molecule's physical, chemical, and biological properties. Fluorine, being the most electronegative element, can significantly alter the electronic nature of the aromatic ring, often enhancing metabolic stability and binding affinity to biological targets. acs.orgnih.gov This has made fluoroaromatic compounds highly valuable in the development of pharmaceuticals and agrochemicals. nih.govpharmaffiliates.com The addition of fluorine atoms to an aromatic ring can increase the stability of the ring, making it more resistant to addition reactions. acs.orgnih.gov While direct fluorination of aromatic rings is often too reactive, alternative reagents have been developed to introduce fluorine in a more controlled manner. libretexts.orglibretexts.org

Iodine-substituted aromatic compounds, on the other hand, are particularly prized for their utility in cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by transition metal catalysts, such as palladium. This reactivity makes iodo-aromatics excellent precursors for the formation of new bonds, enabling the synthesis of complex biaryl structures and other valuable motifs. smolecule.com Although iodine itself is unreactive towards aromatic rings, the addition of an oxidizing agent can facilitate the iodination reaction. libretexts.org

The Unique Architectural Features of tert-Butyl 4-fluoro-2-iodobenzoate for Synthetic Transformations

tert-Butyl 4-fluoro-2-iodobenzoate is a molecule that strategically combines the beneficial features of both fluoro- and iodo-substituents within a single, synthetically useful scaffold. smolecule.com Its chemical formula is C11H12FIO2. smolecule.com The fluorine atom at the 4-position modulates the electronic properties of the benzene (B151609) ring, while the iodine atom at the 2-position serves as a versatile handle for a variety of synthetic transformations. smolecule.com

The presence of the bulky tert-butyl ester group provides steric protection to the carboxylic acid functionality, preventing it from undergoing unwanted reactions during synthetic manipulations of the iodo- and fluoro-groups. This ester can be readily removed under acidic or basic conditions to reveal the carboxylic acid, which can then be further functionalized. smolecule.com

The key synthetic utility of tert-butyl 4-fluoro-2-iodobenzoate lies in its ability to participate in a range of chemical reactions, including:

Cross-Coupling Reactions: The iodine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, allowing for the introduction of various aryl, alkyl, and vinyl groups. smolecule.com

Nucleophilic Substitution: The iodine atom can be displaced by a variety of nucleophiles, providing a route to a diverse array of substituted benzoates. smolecule.com

Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-fluoro-2-iodobenzoic acid, which is itself a valuable building block for further synthesis. smolecule.comossila.com

The combination of these reactive sites within a single molecule makes tert-butyl 4-fluoro-2-iodobenzoate a powerful tool for the efficient construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. smolecule.com

Historical Context of Related Benzoate (B1203000) Ester Chemistry in Academic Research

The study of benzoic acid and its esters has a rich history dating back to the 16th century with the discovery of benzoic acid through the dry distillation of gum benzoin. newworldencyclopedia.org The structure of benzoic acid was later determined in 1832. newworldencyclopedia.org The antifungal properties of benzoic acid were discovered in 1875, leading to its long-standing use as a preservative. newworldencyclopedia.org

Early industrial production of benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide. newworldencyclopedia.org A more modern and environmentally friendly method involves the partial oxidation of toluene. newworldencyclopedia.org

The esterification of benzoic acid with various alcohols to form benzoate esters has been a fundamental reaction in organic chemistry for many years. britannica.com These esters are known for their characteristic odors and are used in perfumes, synthetic flavors, and as solvents. britannica.comwikipedia.org The development of efficient methods for the synthesis of benzoate esters has been an ongoing area of research, with various catalysts and reaction conditions being explored to improve yields and selectivities. organic-chemistry.org

The introduction of halogens into the benzoate structure expanded the synthetic utility of this class of compounds, enabling their use in a broader range of chemical transformations and the synthesis of more complex and valuable molecules.

Physicochemical Properties of tert-Butyl 4-fluoro-2-iodobenzoate

| Property | Value |

| CAS Number | 1851855-24-7 |

| Molecular Formula | C11H12FIO2 |

| Molecular Weight | 322.11 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Note: The physicochemical properties are based on available data, which may be limited.

Properties

IUPAC Name |

tert-butyl 4-fluoro-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FIO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQRWIRVEULHQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of Tert Butyl 4 Fluoro 2 Iodobenzoate

Cross-Coupling Reaction Pathways Involving the Aryl Iodide Moiety

No specific research data is available for the following subsections.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Position

No specific research data is available for the following subsection.

Influence of Nucleophile and Solvent on SNAr Reactivity

The reactivity of tert-Butyl 4-fluoro-2-iodobenzoate in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the nature of the nucleophile and the solvent system employed. The presence of two halogen substituents, fluorine and iodine, at positions 4 and 2 respectively, offers potential sites for nucleophilic attack. Typically, the more electronegative and better leaving group characteristics of iodine would suggest it as the primary site of substitution. However, the position of the electron-withdrawing tert-butoxycarbonyl group also plays a crucial role in activating the aromatic ring towards nucleophilic attack.

The choice of nucleophile is a determining factor in the outcome of SNAr reactions with this substrate. Strong, hard nucleophiles may favor attack at one position, while softer, more polarizable nucleophiles might exhibit different regioselectivity. The solvent's polarity and its ability to stabilize the charged intermediate (Meisenheimer complex) are also critical. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are generally effective in promoting SNAr reactions by solvating the cation and leaving the "naked" nucleophile to attack the electron-deficient aromatic ring.

Research into related halogenated benzoates indicates that the interplay between the electronic effects of the substituents and the reaction conditions dictates the regiochemical outcome. For tert-Butyl 4-fluoro-2-iodobenzoate, a systematic study varying the nucleophile (e.g., alkoxides, amines, thiols) and solvent would be necessary to fully elucidate the reactivity patterns.

Radical Reaction Chemistry of the Iodobenzoate Unit

The carbon-iodine bond in tert-Butyl 4-fluoro-2-iodobenzoate is susceptible to radical reactions, offering a pathway for C-C and C-heteroatom bond formation distinct from ionic mechanisms.

Photoredox Catalysis and Single-Electron Transfer (SET) Processes

Visible-light photoredox catalysis has emerged as a powerful tool for initiating organic transformations through single-electron transfer (SET) processes. sigmaaldrich.com In the context of tert-Butyl 4-fluoro-2-iodobenzoate, a suitable photocatalyst, upon excitation with light, can engage in an SET event with the iodobenzoate. This can lead to the formation of a radical anion, which can then fragment to generate an aryl radical by cleavage of the carbon-iodine bond. This aryl radical is a versatile intermediate that can participate in a variety of subsequent reactions.

The general mechanism involves the photocatalyst absorbing light and reaching an excited state. In a reductive quenching cycle, the excited photocatalyst would donate an electron to the iodobenzoate, while in an oxidative quenching cycle, it would accept an electron. The resulting aryl radical can then be trapped by a suitable radical acceptor, leading to the formation of a new bond. The efficiency and selectivity of these processes are dependent on the choice of photocatalyst, light source, solvent, and other reaction additives. Recent advancements in photoredox catalysis have enabled a wide range of reactions, including cross-couplings and functionalizations of C-H bonds. sigmaaldrich.comnih.gov

Homolytic Cleavage of the Carbon-Iodine Bond

The carbon-iodine bond in tert-Butyl 4-fluoro-2-iodobenzoate can undergo homolytic cleavage under thermal or photochemical conditions, or through the action of radical initiators. libretexts.org The relatively low bond dissociation energy of the C-I bond makes it the most likely site for radical formation on the aromatic ring. This process generates an aryl radical and an iodine radical.

This homolytic cleavage can be the initial step in various synthetic transformations. For instance, in the absence of other trapping agents, the generated aryl radicals could potentially dimerize or abstract hydrogen atoms from the solvent. However, in synthetically useful reactions, these radicals are typically intercepted by radicalophiles or participate in radical chain processes. The tributyltin hydride mediated dehalogenation is a classic example of a radical chain reaction that proceeds via homolytic C-X bond cleavage. libretexts.org

Ester Group Transformations and Selective Deprotection Methodologies in Complex Syntheses

A variety of methods are available for the deprotection of tert-butyl esters. organic-chemistry.org These methods often rely on acidic conditions, where the ester is cleaved to isobutylene (B52900) and the corresponding carboxylic acid. However, in the context of complex molecules with other acid-sensitive functional groups, selective deprotection becomes a significant challenge.

To address this, milder and more selective methods have been developed. For instance, the use of Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane (B109758) has been shown to effect the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups like certain amine protecting groups. researchgate.net Another approach involves the use of ytterbium triflate as a catalyst in nitromethane, which allows for the selective cleavage of tert-butyl esters under mild conditions. niscpr.res.in This method has been shown to be tolerant of other ester groups such as benzyl, methyl, and allyl esters. niscpr.res.in

Chemo- and Regioselectivity in Multi-Functionalized Aromatic Systems

The presence of multiple functional groups on the aromatic ring of tert-Butyl 4-fluoro-2-iodobenzoate—a fluorine atom, an iodine atom, and a tert-butoxycarbonyl group—presents challenges and opportunities in terms of chemo- and regioselectivity. The electronic and steric properties of each substituent direct the reactivity of the molecule in various transformations.

In nucleophilic aromatic substitution reactions, the relative lability of the C-F and C-I bonds, influenced by the electron-withdrawing ester group, will determine the site of attack. In metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the C-I bond is generally more reactive than the C-F bond, allowing for selective functionalization at the 2-position. smolecule.com

The regioselectivity can also be controlled by the choice of catalyst and reaction conditions. For example, in directed ortho-metalation reactions, the ester group could potentially direct a metalating agent to the adjacent position, although the presence of the iodine atom would likely influence this process. The interplay of these directing effects allows for the stepwise and selective functionalization of the aromatic ring, making tert-Butyl 4-fluoro-2-iodobenzoate a valuable building block in the synthesis of complex, multi-functionalized aromatic compounds.

Applications As a Key Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Biologically Relevant Fluorinated Scaffolds

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. This often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. Tert-butyl 4-fluoro-2-iodobenzoate is a key starting material for incorporating fluorine into a variety of molecular scaffolds of medicinal interest.

The presence of both iodine and a carboxylic acid precursor (the tert-butyl ester) allows for sequential and site-selective modifications. The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-heteroatom bonds. Following these transformations, the tert-butyl ester can be hydrolyzed under acidic conditions to reveal the carboxylic acid, which can then be used for amide bond formation or other derivatizations. This stepwise approach enables the construction of complex fluorinated molecules with precise control over their final structure.

For instance, the related compound, 4-fluoro-2-iodobenzoic acid, is a known building block for creating bioactive bicyclic heterocycles like phthalides and isocoumarins through Sonogashira-type reactions. ossila.com The strategic placement of the fluorine atom in these scaffolds is crucial for their potential therapeutic applications.

Utility in the Construction of Fused Heterocyclic and Polycyclic Architectures

Fused heterocyclic and polycyclic aromatic hydrocarbons are core structures in many pharmaceuticals, agrochemicals, and materials science applications. The unique substitution pattern of tert-butyl 4-fluoro-2-iodobenzoate makes it a valuable precursor for the synthesis of these complex ring systems.

The ortho-iodo and para-fluoro substitution on the benzoate (B1203000) framework allows for a variety of intramolecular and intermolecular cyclization strategies. The iodine atom serves as a handle for metal-catalyzed cross-coupling reactions to build one part of the ring system, while the fluorine atom can either remain as a key substituent in the final product or be displaced under specific conditions.

Research on the related 4-fluoro-2-iodobenzoic acid has demonstrated its utility in synthesizing bioactive bicyclic heterocycles. ossila.com For example, through a Sonogashira-type reaction, it can be used to selectively form phthalides or isocoumarins, which are important structural motifs in natural products and pharmacologically active compounds. ossila.com The reaction conditions can be tuned to favor either the 5-exo-dig cyclization to form phthalides or the 6-endo-dig cyclization to yield isocoumarins. ossila.com This regioselectivity highlights the control that can be achieved when using such dihalogenated building blocks.

Development of Hypervalent Iodine Reagents and Oxidants

Hypervalent iodine compounds are a class of reagents that have gained significant popularity in modern organic synthesis due to their mild and selective oxidizing properties. They offer an environmentally benign alternative to traditional heavy metal-based oxidants.

Tert-butyl 4-fluoro-2-iodobenzoate can serve as a precursor for the synthesis of novel hypervalent iodine reagents. The iodine atom on the aromatic ring can be oxidized to a higher valence state, typically I(III) or I(V), to generate a variety of useful reagents. The fluorine atom and the tert-butyl ester group can modulate the reactivity and solubility of the resulting hypervalent iodine species.

For example, the parent compound, 4-fluoro-2-iodobenzoic acid, has been utilized in the synthesis of pseudocyclic benziodoxole tosylates. ossila.com These compounds are effective hypervalent iodine oxidants and are prepared through a ligand transfer reaction with PhI(OH)OTs. ossila.com The presence of the electron-withdrawing fluorine atom can influence the electrophilicity and oxidizing power of the iodine center.

Role in Multi-Step Total Synthesis of Complex Natural Products and Analogues

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies and strategies. The structural features of tert-butyl 4-fluoro-2-iodobenzoate make it an attractive starting material or intermediate in the multi-step synthesis of such molecules and their analogues.

The ability to perform sequential and chemoselective reactions at the iodine and ester functionalities allows for the controlled and convergent assembly of complex molecular frameworks. The fluorine atom can be a desired feature in the final target, or it can be used to influence the reactivity of the molecule during the synthetic sequence.

Intermediate for Radiolabeling and Radiopharmaceutical Development

The introduction of a radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), into a biologically active molecule is a key step in the development of tracers for Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research.

Tert-butyl 4-fluoro-2-iodobenzoate, or more commonly its derivatives, can serve as a precursor for the introduction of [¹⁸F]. The iodine atom can be replaced with [¹⁸F]fluoride through a nucleophilic aromatic substitution reaction (SNAAr). The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which may be important for the biological activity or subsequent chemical modifications of the radiolabeled molecule.

Computational and Theoretical Investigations of Tert Butyl 4 Fluoro 2 Iodobenzoate and Its Transformations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. doaj.orgasianpubs.orgnih.gov By calculating the electron density, DFT can elucidate properties such as molecular geometry, electrostatic potential, and orbital energies, which are fundamental to understanding a molecule's reactivity.

For tert-Butyl 4-fluoro-2-iodobenzoate, a DFT analysis would reveal the influence of its distinct substituents on the aromatic ring. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through induction, while the iodine atom, being larger and more polarizable, can also exhibit electron-withdrawing properties and serves as an excellent leaving group in nucleophilic substitution and cross-coupling reactions. wikipedia.org The bulky tert-butyl ester group also influences the molecule's steric and electronic properties.

DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution. For this molecule, the MEP would likely show negative potential (red areas) around the electronegative fluorine and carbonyl oxygen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms. Such analyses are crucial for predicting sites of interaction in chemical reactions. nih.govresearchgate.net

A significant application of DFT is the elucidation of reaction mechanisms by calculating the energy profiles of chemical transformations. This involves locating the structures of transition states and calculating the activation energy barriers between reactants, intermediates, and products.

For tert-Butyl 4-fluoro-2-iodobenzoate, this methodology could be applied to several key reactions:

Cross-Coupling Reactions: As an aryl iodide, the compound is an ideal substrate for common carbon-carbon bond-forming reactions like Suzuki, Sonogashira, and Heck couplings. acs.org DFT calculations could model the critical oxidative addition step, where the palladium catalyst inserts into the carbon-iodine bond, and determine the associated energy barrier.

Nucleophilic Aromatic Substitution: The energy profile for the displacement of the iodide by various nucleophiles could be calculated to predict reaction feasibility and rates.

Ester Hydrolysis: The mechanism of acid- or base-catalyzed hydrolysis of the tert-butyl ester could be investigated, providing insight into the stability of the compound under different pH conditions.

These calculations provide quantitative data that helps chemists optimize reaction conditions and predict outcomes without extensive empirical testing.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). doaj.orgmdpi.com The HOMO represents the electron-donating capability of a molecule, while the LUMO represents its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. nih.gov

In tert-Butyl 4-fluoro-2-iodobenzoate, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the p-orbitals of the iodine atom. The LUMO would likely be an antibonding π* orbital distributed over the aromatic system and the carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Representative Frontier Molecular Orbital Data Note: Specific energy values for tert-Butyl 4-fluoro-2-iodobenzoate are not available in published literature. The table illustrates the type of data generated from FMO analysis.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | N/A | Highest Occupied Molecular Orbital; associated with nucleophilicity and electron-donating sites. |

| LUMO | N/A | Lowest Unoccupied Molecular Orbital; associated with electrophilicity and electron-accepting sites. |

| HOMO-LUMO Gap | N/A | Energy difference indicating chemical reactivity and stability. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insight into conformational flexibility and the influence of the environment, such as solvent. nih.gov For a molecule like tert-Butyl 4-fluoro-2-iodobenzoate, MD simulations can explore the rotational energy barriers around key single bonds, such as the bond connecting the aromatic ring to the carbonyl group and the ester C-O bond. This allows for the identification of the most stable, low-energy conformations.

Furthermore, MD simulations are invaluable for studying solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, THF, DMF), one can observe how solvent interactions influence conformational preferences and the accessibility of reactive sites. This is crucial for translating theoretical gas-phase calculations to real-world solution-phase chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates variations in the chemical structure of a series of compounds with their measured biological activity or chemical reactivity. nih.govthieme-connect.com While no specific QSAR models have been published for derivatives of tert-Butyl 4-fluoro-2-iodobenzoate, studies on related benzoic acid esters have successfully linked molecular descriptors to antimicrobial activity. researchgate.netijcrt.org

A QSAR study could be designed for novel derivatives of tert-Butyl 4-fluoro-2-iodobenzoate to explore potential applications. This would involve:

Synthesizing a library of derivatives with varied substituents.

Measuring a specific biological activity (e.g., antibacterial, antifungal).

Calculating a range of molecular descriptors (e.g., electronic, steric, topological).

Developing a mathematical model that relates the descriptors to the observed activity.

Such models can predict the activity of unsynthesized compounds, guiding the design of more potent derivatives.

Table 2: Example of a QSAR Model Structure Note: This table is a hypothetical representation of a QSAR study.

| Derivative | Molecular Descriptor 1 (e.g., logP) | Molecular Descriptor 2 (e.g., LUMO Energy) | Observed Activity (e.g., MIC µM/ml) | Predicted Activity (from model) |

|---|---|---|---|---|

| Derivative A | 4.1 | -1.2 eV | 15.5 | 15.2 |

| Derivative B | 4.5 | -1.5 eV | 10.2 | 10.8 |

Mechanistic Elucidation through Advanced Computational Methods

The ultimate goal of many computational studies is to achieve a detailed mechanistic elucidation of chemical reactions. acs.org For a versatile substrate like tert-Butyl 4-fluoro-2-iodobenzoate, a multi-faceted computational approach would be highly informative.

By combining DFT calculations of stationary points (reactants, products, intermediates, transition states) with MD simulations of the reaction dynamics in solution, a comprehensive picture of a reaction mechanism can be constructed. For example, in a palladium-catalyzed reaction, DFT can clarify the energetics of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), while MD can probe how the ligands on the palladium catalyst and the solvent molecules influence the reaction pathway. wikipedia.org This synergistic use of computational tools provides insights that are often inaccessible through experimental means alone, accelerating the development of new and efficient synthetic methods.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "tert-Butyl 4-fluoro-2-iodobenzoate." ¹H, ¹³C, and ¹⁹F NMR spectra offer detailed insights into the molecular framework and the electronic environment of the nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For aromatic compounds, the coupling patterns of the protons on the benzene (B151609) ring can confirm the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info The chemical shifts of the carbon atoms are sensitive to their local electronic environment, providing valuable data for structural confirmation. docbrown.info For instance, the spectrum of 2-iodo-2-methylpropane (B1582146) shows two distinct carbon environments for its four carbon atoms. docbrown.info

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful tool. The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings, making it an excellent probe for studying reaction mechanisms and electronic effects within the molecule. cnr.it The negligible natural abundance of ¹⁹F in biological systems also makes it a valuable nucleus for imaging applications. cnr.it The development of a quantitative ¹⁹F-NMR method has shown good linearity and precision, making it a reliable technique for determining the purity of fluorinated compounds.

In mechanistic studies, NMR can be used to monitor the progress of reactions involving "tert-Butyl 4-fluoro-2-iodobenzoate." For example, changes in the chemical shifts of the aromatic protons or the fluorine atom can indicate the formation of intermediates or products. This is particularly useful in studying reactions such as nucleophilic substitution or cross-coupling, where the iodine atom is replaced. smolecule.com

Table 1: Representative NMR Data for Related Compounds Note: This table contains data for structurally related compounds to provide context for the expected spectral features of tert-Butyl 4-fluoro-2-iodobenzoate.

| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| tert-Butyl 4-iodobenzoate (B1621894) rsc.org | ¹H | CDCl₃ | 7.84, 7.70 (phenyl, 4H), 1.58 (tert-butyl, 9H) | |

| 4-Fluoroiodobenzene spectrabase.com | ¹⁹F | CD₂Cl₂ | -113.8 (vs. CCl₃F) | |

| 1-Fluoro-3-iodobenzene chemicalbook.com | ¹³C | CDCl₃ | ||

| tert-Butyl 4-bromo-2-fluorobenzoate sigmaaldrich.com | ||||

| 2-iodo-2-methylpropane docbrown.info | ¹³C |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of "tert-Butyl 4-fluoro-2-iodobenzoate" and its reaction products with high accuracy. This technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous identification of molecular formulas. rsc.org

In the context of reaction monitoring, HRMS can be used to identify and confirm the structures of transient intermediates and final products. For example, in a cross-coupling reaction where the iodine atom is substituted, HRMS can verify the mass of the new, heavier product, confirming the success of the reaction. researchgate.net The accurate mass data obtained from HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. lcms.cz

Table 2: HRMS Data for Related Compounds

| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

| Fluorinated Chelator | ESI | 798.29719 ([M+H]⁺) | 798.29652 | rsc.org |

| iso-Propyl 4-tert-butylbenzoate | DART | 221.1542 ([M+H]⁺) | 221.1548 | rsc.org |

| 3-chloro-6-((4-(di-tert-butylfluorosilyl)benzyl)oxy)-1,2,4,5-tetrazine | APCI | 481.2453 ([M+H]⁺) | 481.2449 | researchgate.net |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For "tert-Butyl 4-fluoro-2-iodobenzoate," a single-crystal X-ray diffraction study would unambiguously determine its molecular structure, including bond lengths, bond angles, and the conformation of the tert-butyl group relative to the aromatic ring.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are essential for assessing the purity of "tert-Butyl 4-fluoro-2-iodobenzoate" and for monitoring the progress of its reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. bldpharm.combldpharm.com For "tert-Butyl 4-fluoro-2-iodobenzoate," a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. By monitoring the appearance of product peaks and the disappearance of the starting material peak, the progress of a reaction can be accurately followed. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijpsr.com This technique is suitable for the analysis of volatile and thermally stable compounds. "tert-Butyl 4-fluoro-2-iodobenzoate" could be analyzed by GC-MS to assess its purity and identify any volatile impurities. lcms.cz The mass spectrometer provides structural information on the separated components, aiding in their identification. ijpsr.com

Both HPLC and GC-MS are crucial for ensuring the quality control of the synthesized compound and for optimizing reaction conditions by providing quantitative data on the conversion of reactants to products over time.

Advanced Voltammetric Techniques (Cyclic Voltammetry, DPV) for Redox Properties

Advanced voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed to investigate the redox properties of "tert-Butyl 4-fluoro-2-iodobenzoate." These electrochemical methods provide information about the oxidation and reduction potentials of the compound, which can be related to its electronic structure and reactivity.

Studies on related compounds, such as 4-fluorobenzoic acid, have utilized cyclic voltammetry to study their electrochemical behavior and interactions with metal ions. ajchem-a.com The presence of the electroactive iodine and the influence of the electron-withdrawing fluorine atom on the benzene ring would likely result in interesting redox behavior for "tert-Butyl 4-fluoro-2-iodobenzoate." The data obtained from these techniques can be valuable in understanding its potential role in redox-mediated reactions or as a precursor for electroactive materials. researchgate.net

Thermogravimetric Analysis and Related Methods for Thermal Behavior Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. For "tert-Butyl 4-fluoro-2-iodobenzoate," TGA can provide information about its thermal stability and decomposition profile. The temperature at which the compound begins to lose mass can be an indicator of its stability, and the pattern of mass loss can provide insights into the decomposition mechanism. This information is particularly important for determining the safe handling and storage temperatures of the compound and for understanding its behavior at elevated reaction temperatures.

Derivatization and Analog Development of Tert Butyl 4 Fluoro 2 Iodobenzoate

Systematic Modification of the tert-Butyl Ester Group for Synthetic Versatility

The tert-butyl ester group in tert-butyl 4-fluoro-2-iodobenzoate is a key functional group that can be systematically modified to enhance its synthetic utility. The bulky nature of the tert-butyl group provides steric protection to the carboxyl group, preventing it from undergoing unwanted reactions. However, this group can be readily removed or transformed when needed.

One of the most common modifications is hydrolysis , which converts the tert-butyl ester back to the corresponding carboxylic acid, 4-fluoro-2-iodobenzoic acid. smolecule.com This reaction is typically carried out under acidic conditions. The resulting carboxylic acid can then participate in a wide range of subsequent reactions, such as conversion to acid chlorides, amides, or other esters.

Transesterification is another valuable modification. This process involves reacting the tert-butyl ester with an alcohol in the presence of a catalyst to form a different ester. This allows for the introduction of various alkyl or aryl groups, thereby altering the properties of the molecule. For instance, conversion to a methyl or ethyl ester can be achieved, which may be more suitable for certain subsequent reaction conditions or for modifying the solubility of the compound. A mild protocol for the conversion of simple esters to tert-butyl esters has been reported, and the reverse is also a key transformation. acs.org

The tert-butyl ester can also be converted directly to amides or other esters by reaction with amines or alcohols after in-situ generation of an acid chloride intermediate. organic-chemistry.org This one-pot procedure avoids the isolation of the often-sensitive acid chloride.

These modifications of the tert-butyl ester group significantly enhance the synthetic versatility of tert-butyl 4-fluoro-2-iodobenzoate, allowing it to serve as a precursor to a diverse array of chemical structures.

Exploration of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of tert-butyl 4-fluoro-2-iodobenzoate are significantly influenced by the electronic and steric effects of its substituents: the ortho-iodine, para-fluorine, and the tert-butyl ester group.

The iodine atom at the ortho position is a key feature, as the carbon-iodine bond is relatively weak and susceptible to cleavage. This makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. smolecule.com These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl compounds and other extended aromatic systems. The ortho position of the iodine relative to the ester can also influence the rate and outcome of these coupling reactions.

The fluorine atom at the para position is a strong electron-withdrawing group. This has several consequences for the molecule's reactivity. It increases the electrophilicity of the aromatic ring, which can affect the conditions required for cross-coupling reactions. The electron-withdrawing nature of fluorine can also influence the reactivity of the ester group, though this effect is transmitted through the aromatic ring. In some cases, the presence of fluorine can enhance the thermal stability and modify the optical and electrical properties of the resulting products. numberanalytics.com

The tert-butyl ester group is sterically bulky. This can provide a degree of steric hindrance around the ortho-iodine, potentially influencing the approach of reactants in cross-coupling reactions and affecting the regioselectivity of reactions on the aromatic ring.

The interplay of these substituent effects is crucial for predicting and controlling the chemical behavior of tert-butyl 4-fluoro-2-iodobenzoate in synthetic applications.

Synthesis of Polyhalogenated Analogues and Their Reactivity Profiles

The synthesis of polyhalogenated analogues of tert-butyl 4-fluoro-2-iodobenzoate involves the introduction of additional halogen atoms onto the aromatic ring. This can be achieved through various halogenation methods. For instance, further iodination, bromination, or chlorination can lead to di- or tri-halogenated benzene (B151609) derivatives. The synthesis of such compounds can be accomplished through electrophilic aromatic substitution reactions, where the existing substituents will direct the position of the incoming halogen.

For example, the synthesis of a related compound, tert-butyl 2-amino-4-chloro-5-iodobenzoate, has been documented, showcasing the feasibility of creating polyhalogenated systems. nih.gov The preparation of polyhalogenated compounds is also possible through methods like decarboxylative halogenation, although this would require starting from a different precursor. acs.org

Below is a data table illustrating potential polyhalogenated analogues and their expected reactivity characteristics compared to the parent compound.

| Compound Name | Structure | Expected Reactivity Profile |

| tert-Butyl 4-fluoro-2-iodobenzoate | C₁₁H₁₂FIO₂ | Good substrate for Pd-catalyzed cross-coupling at the C-I bond. |

| tert-Butyl 4-fluoro-2,6-diiodobenzoate | C₁₁H₁₁FI₂O₂ | Increased reactivity in cross-coupling; potential for sequential couplings. |

| tert-Butyl 2-bromo-4-fluoro-6-iodobenzoate | C₁₁H₁₁BrFIO₂ | Orthogonal reactivity possible, selectively coupling at the C-I or C-Br bond. |

| tert-Butyl 4-chloro-2-fluoro-6-iodobenzoate | C₁₁H₁₁ClFIO₂ | Similar to the bromo-analogue with potential for selective C-I bond activation. |

Incorporation into Polymer Chemistry and Materials Science

While direct academic research on the incorporation of tert-Butyl 4-fluoro-2-iodobenzoate into polymer chemistry is not extensively documented in the provided search results, its structural features suggest potential applications in materials science.

Fluorinated aromatic compounds are valuable as monomers for creating high-performance polymers. youtube.com The incorporation of fluorine can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical and electrical characteristics. numberanalytics.com For example, fluorinated polyimides and polyamides often exhibit high transparency and thermal stability. nih.govmdpi.com

The subject compound, or its derivatives, could potentially serve as a monomer in polymerization reactions. For instance, after conversion of the tert-butyl ester to a carboxylic acid, the resulting 4-fluoro-2-iodobenzoic acid could be used to synthesize polyesters or polyamides. The iodine atom could also be utilized in polymerization schemes involving cross-coupling reactions to create novel polymer backbones.

Furthermore, the perfluoro-tert-butyl group, a related structural motif, has been explored in the synthesis of amphiphilic polymers for applications in drug delivery and as MRI contrast agents. nih.govrsc.org This highlights the broader interest in incorporating such fluorinated groups into polymeric structures for advanced applications.

Although specific examples are yet to be widely published, the unique combination of a reactive iodine, a property-modifying fluorine, and a versatile ester group makes tert-butyl 4-fluoro-2-iodobenzoate a promising candidate for future exploration in the development of novel functional polymers and advanced materials.

Future Research Directions and Unexplored Potential of Tert Butyl 4 Fluoro 2 Iodobenzoate

Development of Novel Catalytic Systems for Challenging Transformations

The development of novel catalytic systems is paramount to fully exploit the synthetic utility of tert-butyl 4-fluoro-2-iodobenzoate. The presence of both an aryl iodide and an aryl fluoride (B91410) on the same ring presents a significant challenge in achieving selective transformations. Future research will likely focus on creating sophisticated catalytic systems that can differentiate between the two halogen-carbon bonds.

A key area of exploration involves the design of catalysts for selective cross-coupling reactions. While the carbon-iodine bond is more susceptible to oxidative addition in typical palladium-catalyzed reactions, developing catalysts with enhanced selectivity is crucial. This could involve the use of specialized ligands that modulate the electronic and steric properties of the metal center, allowing for reactions to occur at the C-I bond with minimal interference from the C-F bond.

Furthermore, hypervalent iodine reagents represent a promising frontier. These reagents are known for their mild reaction conditions and environmentally friendly nature. arkat-usa.org Future work could explore the in-situ generation of hypervalent iodine species from tert-butyl 4-fluoro-2-iodobenzoate to mediate unique transformations, such as the introduction of fluorine-containing groups or other functionalities. arkat-usa.org

Table 1: Potential Catalytic Systems for Selective Transformations

| Catalytic System | Target Transformation | Potential Advantages |

| Ligand-modified Palladium Catalysts | Selective Sonogashira, Suzuki, or Buchwald-Hartwig coupling at the C-I bond | High selectivity, functional group tolerance |

| Nickel/Photoredox Dual Catalysis | C-F bond functionalization | Activation of inert C-F bonds under mild conditions |

| Hypervalent Iodine-based Catalysts | Oxidative functionalization | Environmentally benign, unique reactivity patterns |

| Copper-catalyzed Cross-Coupling | Amination or cyanation reactions | Cost-effective, alternative to palladium |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of tert-butyl 4-fluoro-2-iodobenzoate into flow chemistry and automated synthesis platforms presents a significant opportunity for efficient and scalable synthesis. vapourtec.comresearchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and the ability to perform multi-step sequences in a continuous fashion. vapourtec.comnih.gov

Automated flow chemistry systems can be programmed to rapidly screen a wide range of reaction conditions, such as temperature, pressure, and catalyst loading, to identify optimal parameters for transformations involving tert-butyl 4-fluoro-2-iodobenzoate. vapourtec.com This high-throughput approach can accelerate the discovery of new reactions and the synthesis of libraries of complex molecules for drug discovery and materials science. vapourtec.com

A future research direction could involve designing a multi-step flow process that leverages the differential reactivity of the C-I and C-F bonds. For instance, an initial flow reactor could perform a selective cross-coupling at the C-I bond, followed by a second reactor for a subsequent transformation at the C-F bond, all without isolating the intermediate products. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for tert-Butyl 4-fluoro-2-iodobenzoate Derivatives

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

| Reaction Control | Limited control over temperature and mixing | Precise control over reaction parameters. vapourtec.com |

| Scalability | Challenging to scale up safely | Easier and safer to scale up. vapourtec.com |

| Throughput | Low to moderate | High-throughput screening and library synthesis. vapourtec.com |

| Safety | Potential for hazardous conditions with reactive intermediates | Enhanced safety due to small reaction volumes. vapourtec.com |

| Reproducibility | Can be variable | High reproducibility due to precise control. vapourtec.com |

Bioorthogonal Chemistry Applications Leveraging Fluorine and Iodine Functionalities

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.govnih.gov The unique properties of the fluorine and iodine atoms in tert-butyl 4-fluoro-2-iodobenzoate make it an attractive scaffold for developing novel bioorthogonal probes.

The fluorine atom, particularly the ¹⁸F isotope, is a well-established positron-emitting isotope for use in Positron Emission Tomography (PET) imaging. nih.gov Future research could focus on developing methods to incorporate ¹⁸F into the tert-butyl 4-fluoro-2-iodobenzoate scaffold for the synthesis of new PET imaging agents. The iodine atom, on the other hand, can participate in various bioorthogonal ligation reactions, such as the Staudinger ligation with azides or palladium-catalyzed cross-coupling reactions. nih.gov

A promising avenue of research is the development of dual-functional probes where the fluorine atom serves as a reporter for PET imaging, while the iodine atom acts as a handle for attaching the probe to a specific biological target. This would enable researchers to visualize and track the distribution of biomolecules in real-time. nih.gov

Exploration of Photo-Induced Reactivity and Sustainable Synthesis

Photo-induced reactions offer a sustainable and environmentally friendly alternative to traditional synthetic methods that often rely on harsh reagents and high temperatures. nih.gov The carbon-iodine bond in aryl iodides is known to be susceptible to homolytic cleavage upon exposure to light, generating highly reactive aryl radicals. nih.govacs.org

Future research can explore the photo-induced reactivity of tert-butyl 4-fluoro-2-iodobenzoate to initiate a variety of chemical transformations. nih.gov For example, the photogenerated aryl radical could participate in cascade reactions to construct complex polycyclic scaffolds. acs.orgrsc.org This approach would be particularly valuable for the synthesis of natural products and other biologically active molecules.

Furthermore, the use of visible-light photoredox catalysis could enable a range of cross-coupling reactions to be performed under mild and sustainable conditions. rsc.org This would reduce the reliance on transition-metal catalysts and minimize the generation of hazardous waste. nih.gov

Table 3: Potential Photo-Induced Reactions of tert-Butyl 4-fluoro-2-iodobenzoate

| Reaction Type | Reagents | Potential Products |

| Radical Cascade Cyclization | Alkenes, alkynes | Polycyclic aromatic compounds. acs.orgrsc.org |

| Photo-induced Cross-Coupling | Alkenes, boronic acids | Substituted benzoates. acs.org |

| Photo-Finkelstein Iodination | Sodium iodide, I₂ | Can be used to introduce radioiodine. nih.gov |

| Photooxidation | Oxygen | Hydroxylated or peroxidized derivatives. mdpi.com |

Synergistic Applications of Fluorine and Iodine in Medicinal Chemistry Lead Optimization (focusing on chemical transformations, not biological activity)

The presence of both fluorine and iodine on the same aromatic ring offers unique opportunities for synergistic applications in medicinal chemistry lead optimization, specifically concerning chemical transformations. The introduction of fluorine into a drug candidate can significantly impact its metabolic stability, bioavailability, and binding affinity. nih.govresearchgate.net The iodine atom, in turn, provides a versatile handle for a wide range of chemical modifications.

Future research in this area will focus on leveraging this synergy to streamline the lead optimization process. For example, a library of analogs could be rapidly synthesized by performing a series of palladium-catalyzed cross-coupling reactions at the C-I bond of tert-butyl 4-fluoro-2-iodobenzoate. This would allow medicinal chemists to systematically explore the structure-activity relationship of a particular pharmacophore while maintaining the beneficial properties conferred by the fluorine atom.

Moreover, the development of late-stage functionalization techniques that can selectively modify the C-F or C-I bond would be highly valuable. This would enable the introduction of fluorine or other functional groups into complex molecules at a late stage of the synthesis, thereby avoiding the need for de novo synthesis of each analog.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 4-fluoro-2-iodobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential halogenation and esterification. A validated route involves:

- Step 1 : Fluorination of 2-iodobenzoic acid derivatives using Selectfluor® or DAST in anhydrous DCM at 0–5°C .

- Step 2 : tert-Butyl esterification via carbodiimide-mediated coupling (e.g., DCC/DMAP) under nitrogen to prevent hydrolysis .

- Critical Parameters : Reaction temperature (<40°C), moisture exclusion, and stoichiometric control of iodinating agents (e.g., NIS) to avoid diiodination byproducts. Yields >75% are achievable with rigorous exclusion of protic solvents.

Q. What spectroscopic methods are most effective for characterizing tert-butyl 4-fluoro-2-iodobenzoate, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Use a multi-technique approach:

- <sup>1</sup>H/ <sup>13</sup>C NMR : Identify tert-butyl protons (δ 1.3–1.5 ppm, singlet) and ester carbonyl (δ 165–170 ppm). Fluorine coupling in <sup>19</sup>F NMR (δ -110 to -120 ppm) confirms para-substitution .

- IR Spectroscopy : Ester C=O stretch (1720–1740 cm⁻¹) and C-I vibration (500–600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]<sup>+</sup> and fragment peaks (e.g., loss of tert-butyl group, m/z 183).

Q. How should tert-butyl 4-fluoro-2-iodobenzoate be stored to maintain stability, and what decomposition pathways are most critical to mitigate?

- Methodological Answer : Store in amber glass vials under inert gas (Ar/N₂) at -20°C. Critical decomposition pathways include:

- Hydrolysis : Moisture exposure cleaves the ester to 4-fluoro-2-iodobenzoic acid. Use molecular sieves in storage .

- Photodehalogenation : Iodine loss under UV light; avoid ambient light during handling .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the regioselectivity of nucleophilic substitution reactions involving tert-butyl 4-fluoro-2-iodobenzoate?

- Methodological Answer : Contradictions often arise from competing steric (iodine vs. tert-butyl) and electronic (fluorine’s -I effect) factors. Strategies include:

- Dynamic NMR Analysis : Monitor intermediate species at low temperatures (-40°C) to identify kinetic vs. thermodynamic products .

- DFT Modeling : Use explicit solvent models (e.g., PCM with DCM) to calculate transition-state energies and predict regioselectivity .

Q. What computational modeling approaches are validated for predicting the steric and electronic effects of the tert-butyl group in this compound’s reactivity?

- Methodological Answer :

- Conformational Analysis : Use Gaussian or ORCA with B3LYP/6-31G(d) to model the axial/equatorial preference of the tert-butyl group in transition states .

- NBO Analysis : Quantify hyperconjugative interactions between the ester carbonyl and iodine substituent to explain electronic stabilization .

Q. What experimental strategies can differentiate between radical-mediated vs. polar mechanisms in cross-coupling reactions using this iodobenzoate?

- Methodological Answer :

- Radical Traps : Add TEMPO or BHT to quench radical pathways; monitor reaction inhibition via GC-MS .

- Kinetic Isotope Effects (KIE) : Compare rates of C-I vs. C-D bonds (if deuterated analogs are synthesized) to distinguish single-electron transfer (SET) from SN2 mechanisms .

Q. How do solvent polarity and coordination properties influence the compound’s behavior in transition-metal-catalyzed reactions, and how can this be systematically studied?

- Methodological Answer :

- Solvent Screening : Test reactions in coordinating (DMF, DMSO) vs. non-coordinating (toluene) solvents. Use UV-Vis spectroscopy to track Pd(0)/Pd(II) speciation .

- Hammett Analysis : Correlate reaction rates with solvent polarity parameters (e.g., ET(30)) to quantify solvation effects on intermediates .

Q. What methodologies enable comparative reactivity studies between tert-butyl 4-fluoro-2-iodobenzoate and its non-fluorinated or brominated analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.